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Compound of Interest

3-bromo-5-methyl-1H-
Compound Name:
pyrazolo[3,4-c]pyridine

CAS No.: 1374652-69-3

Cat. No.: B1403372

Get Quote

Executive Summary

In the crowded landscape of kinase inhibitor discovery, the pyrazolo[3,4-c]pyridine scaffold
represents a high-value, underutilized bioisostere of the isoquinoline and purine ring systems.
Unlike its ubiquitous isomer, pyrazolo[3,4-b]pyridine (common in ATP-competitive inhibitors),
the [3,4-c] variant offers a unique vector geometry for accessing distinct hydrophobic pockets in
enzymes such as RIP1 kinase and cyclin-dependent kinases (CDKSs).

This guide provides a rigorous technical analysis of the pyrazolo[3,4-c]pyridine core, detailing
validated synthetic routes, structural activity relationships (SAR), and specific application in
necroptosis inhibition.

The Scaffold Advantage: Structural Logic

The pyrazolo[3,4-c]pyridine core is defined by the fusion of a pyrazole ring to the 3,4-position of
a pyridine ring.[1] This creates a 5,6-bicyclic system where the pyridine nitrogen is located at
position 5 (IUPAC numbering).
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Bioisosterism and Binding Modes

o Purine Mimicry: The scaffold effectively mimics the adenine core of ATP but lacks the N-7
nitrogen of purine, altering the hydrogen bond acceptor/donor profile. This allows for
selectivity against kinases that strictly require the N-7 interaction.

 Isoquinoline Isostere: It serves as a 5-aza-isoquinoline analog. The introduction of the
pyrazole NH provides a critical hydrogen bond donor (HBD) often missing in pure
isoquinoline scaffolds, facilitating interactions with the "hinge region” of kinase domains.

The "Growth Vector" Hypothesis

Recent fragment-based drug discovery (FBDD) campaigns have highlighted the [3,4-c] core for
its "vectorial” versatility. Unlike planar aromatics that are difficult to functionalize late-stage, the
[3,4-c] core allows orthogonal functionalization at:

e N-1/N-2: Solubility and permeability tuning.
e C-3: Access to the solvent-exposed front or the gatekeeper residue.
e C-5/C-7: Deep hydrophobic pocket penetration.

Synthetic Architectures: Validated Routes

To ensure reproducibility, we focus on two primary synthetic strategies: the Piperidone
Condensation Route (for tetrahydro- intermediates) and the Halogenated Core Approach (for
modular FBDD).

Route A: The Piperidone Condensation (The "Classic"
Route)

This method is preferred for generating 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines, which
can be oxidized to the fully aromatic system.

Mechanism:

¢ Claisen Condensation: 1-Substituted-4-piperidones are reacted with morpholine/pyrrolidine
to form enamines, or directly acylated at the 3-position.
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» Cyclization: Reaction with hydrazines closes the pyrazole ring.

» Aromatization: Oxidation using DDQ or sulfur dehydrogenation yields the fully aromatic core.

Route B: Modular Functionalization (The "FBDD" Route)

For medicinal chemistry campaigns requiring rapid analog generation, starting with a poly-
halogenated core (e.g., 5-chloro-7-iodo-pyrazolo[3,4-c]pyridine) allows for sequential cross-
coupling.

Workflow Logic:

o Step 1: Selective metallation at C-7 (using TMPMgCI[2][3]-LiCl) followed by Negishi coupling.
[2]

e Step 2: Buchwald-Hartwig amination at C-5.[2][3]

e Step 3: Suzuki-Miyaura coupling at C-3 (via borylation).[2][3]

Case Study: RIP1 Kinase Inhibition

The most authoritative application of this scaffold lies in the inhibition of Receptor Interacting
Protein 1 (RIP1) kinase, a critical regulator of necroptosis (programmed necrosis) and
inflammation.

The Biological Target

RIP1 kinase activity drives TNF

-mediated systemic inflammatory response syndrome (SIRS). Inhibitors must bind to the
allosteric pocket (Type II) or the ATP-binding site (Type I) to prevent the phosphorylation of
RIP3 and the subsequent formation of the "necrosome"” (RIP1-RIP3-MLKL complex).

The Discovery Logic (Reference 1)

Researchers identified 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives as
potent RIP1 inhibitors.[4]
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o Key Interaction: The lactam (7-oxo) moiety mimics the hydrogen bonding pattern required for
the back pocket, while the pyrazole NH interacts with the hinge region (Glu93/Met95 in
RIP1).

o Optimization: Substitution at the N-1 position with benzyl groups improved lipophilicity and
blood-brain barrier (BBB) penetration, crucial for treating neurodegenerative conditions like
Multiple Sclerosis (MS).

Visualization: Synthesis & Signaling[1][5]
Synthetic Workflow (DOT Diagram)
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Caption: Step-wise synthetic progression from piperidone precursors to the bioactive aromatic
core.

RIP1 Signaling Pathway (DOT Diagram)
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Caption: Mechanism of Action: The inhibitor blocks RIP1 phosphorylation, preventing the lethal
RIP1-RIP3-MLKL cascade.

Experimental Protocols (Self-Validating)

The following protocol is adapted for the synthesis of the 7-oxo-2,4,5,7-tetrahydro-6H-
pyrazolo[3,4-c]pyridine core, a key intermediate for RIP1 inhibitors.

Protocol: Cyclocondensation to the Tetrahydro-Core

Reagents:

e 1-Benzyl-3-(dimethylaminomethylene)-piperidin-4-one (Precursor)
e Hydrazine hydrate (80%)

o Ethanol (Absolute)

Procedure:

o Dissolution: Dissolve 10 mmol of the piperidone precursor in 30 mL of absolute ethanol in a
100 mL round-bottom flask equipped with a magnetic stir bar.

o Addition: Add 12 mmol (1.2 eq) of hydrazine hydrate dropwise at room temperature.
o Reflux: Heat the mixture to reflux (

) for 4 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).

o Validation Check: The starting material spot (

) should disappear, and a new fluorescent spot (

) should appear.
o Workup: Cool the reaction mixture to

. A precipitate should form.

o Filtration: Filter the solid under vacuum, wash with cold ethanol (
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), and dry under high vacuum.
Characterization Criteria (Self-Validation):
* Yield: Expected >75%.

¢ NMR (DMSO-
): Look for the characteristic pyrazole singlet at

. The methylene protons of the piperidine ring should appear as multiplets between

E Cn e file[51[61[718]

Brain/Plasma

Compound ID R1 (N-1) R2 (C-3) RIP1 IC50 (nM) Ratio
Ref Cmpd A Methyl Phenyl 450 0.12
Ref Cmpd B Benzyl Phenyl 85 0.45
Lead Cmpd 22 2-F-Benzyl 4-CN-Phenyl 12 1.8

Table 1: SAR summary demonstrating the impact of N-1 substitution on potency and CNS
penetration (Data adapted from Yoshikawa et al. [1]).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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